Home > Products > Screening Compounds P138843 > Lenalidomide-CO-PEG2-propargyl
Lenalidomide-CO-PEG2-propargyl -

Lenalidomide-CO-PEG2-propargyl

Catalog Number: EVT-14909125
CAS Number:
Molecular Formula: C21H23N3O6
Molecular Weight: 413.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide-CO-PEG2-propargyl is a chemically modified derivative of lenalidomide, which is primarily recognized as an immunomodulatory drug. This compound integrates a polyethylene glycol (PEG) linker and a propargyl group to enhance the pharmacokinetic properties of lenalidomide. The incorporation of the PEG linker is intended to improve solubility and bioavailability, while the propargyl group serves as a reactive site for further chemical modifications, making it a versatile building block in medicinal chemistry.

Source and Classification

Lenalidomide-CO-PEG2-propargyl is classified under small molecules and is part of the broader category of immunomodulatory drugs (IMiDs). It is synthesized from lenalidomide, which itself is derived from thalidomide. The compound is utilized in various scientific research applications, particularly in drug development and protein interaction studies .

Synthesis Analysis

Methods and Technical Details

The synthesis of Lenalidomide-CO-PEG2-propargyl involves several key steps:

  1. Preparation of Lenalidomide Precursor: The initial step entails synthesizing lenalidomide from 3-aminopiperidine-2,6-dione and methyl 2-(bromomethyl)-3-nitrobenzoate.
  2. PEGylation: Following the formation of the lenalidomide precursor, it is reacted with a PEG2 linker under basic conditions to yield Lenalidomide-CO-PEG2. This reaction typically employs conditions that favor the formation of stable ether linkages between the drug and the PEG moiety.
  3. Industrial Production: For large-scale production, synthetic routes are optimized for cost-effectiveness and scalability, often incorporating green chemistry principles such as solvent-free reactions and recyclable catalysts.
Molecular Structure Analysis

Structure and Data

The molecular structure of Lenalidomide-CO-PEG2-propargyl can be depicted as follows:

  • Chemical Formula: C16_{16}H20_{20}N4_{4}O4_{4}
  • Molecular Weight: Approximately 320.36 g/mol

The structure features a lenalidomide backbone with a PEG linker extending from one end and a propargyl group attached to the other end. This configuration allows for enhanced solubility due to the hydrophilic nature of the PEG component while maintaining the bioactive properties associated with lenalidomide.

Chemical Reactions Analysis

Reactions and Technical Details

Lenalidomide-CO-PEG2-propargyl can undergo various chemical reactions:

  1. Oxidation: The propargyl group can be oxidized to form an epoxide, utilizing oxidizing agents such as m-chloroperbenzoic acid (mCPBA).
  2. Reduction: The nitro group present in the lenalidomide precursor can be reduced to an amine using reducing agents like iron powder in conjunction with ammonium chloride.
  3. Substitution: The propargyl group is also capable of undergoing nucleophilic substitution reactions, typically facilitated by propargyl bromide in the presence of bases like potassium carbonate.

These reactions allow for further functionalization of Lenalidomide-CO-PEG2-propargyl, making it a valuable intermediate in drug synthesis.

Mechanism of Action

Lenalidomide-CO-PEG2-propargyl operates through multiple mechanisms:

  1. Immunomodulation: It modulates immune responses by altering cytokine production and enhancing natural killer cell activity.
  2. Protein Degradation: The compound acts as a molecular glue that promotes the degradation of specific proteins via the ubiquitin-proteasome system.
  3. Anti-Angiogenesis: It inhibits new blood vessel formation, thereby restricting tumor growth .

These mechanisms contribute to its potential application in treating various malignancies and autoimmune conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lenalidomide-CO-PEG2-propargyl exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility due to the PEG component.
  • Stability: Generally stable under standard laboratory conditions but susceptible to hydrolysis under extreme pH conditions.
  • Reactivity: The propargyl group provides sites for further chemical modifications through click chemistry or other coupling reactions.

These properties are critical for its application in both research and therapeutic contexts.

Applications

Lenalidomide-CO-PEG2-propargyl has diverse applications in scientific research:

  1. Chemistry: It serves as a building block for synthesizing more complex molecules.
  2. Biology: Employed in studying protein-protein interactions through click chemistry techniques.
  3. Medicine: Investigated for targeted drug delivery systems and potential therapeutic applications in oncology.
  4. Industry: Utilized in developing new materials with enhanced physical properties due to its chemical versatility .
Introduction to Targeted Protein Degradation (TPD) and Cereblon-Based Therapeutics

Targeted Protein Degradation (TPD) represents a transformative strategy in chemical biology and drug discovery, enabling direct manipulation of cellular proteostasis. This approach leverages the ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins, offering advantages over traditional occupancy-based inhibitors for "undruggable" targets like transcription factors or scaffold proteins. Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex, has emerged as a pivotal biological scaffold in TPD due to its unique "molecular glue" functionality with immunomodulatory drugs (IMiDs). The development of CRBN-based degraders exemplifies the convergence of mechanistic biology and rational chemical design to address limitations in therapeutic efficacy and selectivity [1] [10].

Evolution of Immunomodulatory Drugs (IMiDs) in TPD

The IMiD class, including thalidomide, lenalidomide, and pomalidomide, revolutionized hematological cancer treatment by serendipitously discovering their ability to reprogram CRBN's substrate specificity. First-generation IMiDs exhibited broad neosubstrate degradation profiles:

  • Lenalidomide induces degradation of IKZF1, IKZF3, and CK1α, underpinning its efficacy in multiple myeloma (MM) and 5q myelodysplastic syndromes (5q MDS) [1] [3].
  • Teratogenic liabilities were linked to collateral degradation of developmental transcription factors (e.g., SALL4, PLZF) due to imperfect selectivity [1].

Structural optimization efforts revealed that 6-position modifications on lenalidomide's phthalimide ring critically modulate neosubstrate selectivity. 6-Fluoro-lenalidomide (NE-005) demonstrates enhanced degradation of therapeutic targets (IKZF1/3, CK1α) while minimizing SALL4 degradation. This modification amplified anti-proliferative effects in MM and 5q MDS models compared to native lenalidomide, establishing a structure-activity relationship (SAR) paradigm for next-generation IMiDs [1]. Table 1 compares key linker-functionalized lenalidomide analogs:

Table 1: Structural and Functional Attributes of Linker-Modified Lenalidomide Analogs

CompoundMolecular WeightLinker AttributesKey Functional GroupsPrimary Application
Lenalidomide-CO-PEG2-propargyl~463.36*PEG2, propargyl, amine terminusAlkyne, aminePROTAC conjugation via CuAAC
Lenalidomide-propargyl-C2-NH₂361.82Alkyl, propargyl, amine terminusAlkyne, amineMD-224 PROTAC synthesis
Pomalidomide-4'-PEG5-acid565.58PEG5, carboxylic acid terminusCarboxylic acidTarget ligand conjugation via amide bond
Lenalidomide-4'-PEG3-amine507.41PEG3, amine terminusAminePROTAC building block

* Estimated based on structural analogy; exact MW depends on salt form* [5] [6] [7].

Role of E3 Ubiquitin Ligase CRBN in IMiD Mechanisms

CRBN functions as a biological transducer for IMiDs, converting small-molecule binding into targeted ubiquitination. Structural studies reveal that IMiDs occupy a hydrophobic tri-Trp pocket in CRBN's C-terminal domain, inducing conformational changes that create neosubstrate interfaces [1] [3]. Key mechanistic insights include:

  • Ternary Complex Specificity: The phthalimide ring's chemical landscape dictates neosubstrate recruitment. 6-Fluoro substitution enhances contacts with IKZF1's β-hairpin loop while sterically hindering SALL4 binding [1].
  • Non-Degradative Recruitment: Beyond degradation, some CRBN-ligand complexes sequester proteins without proteasomal targeting. Lenalidomide stabilizes CRBN-eIF3i binding, displacing eIF3i from the eIF3 translational complex—a mechanism linked to anti-angiogenic effects [2].
  • Stereochemical Dependence: The (S)-configured glutarimide ring optimizes CRBN binding, though (R)-isomers may influence degradation kinetics through allosteric modulation [10].

Table 2 highlights CRBN-dependent ternary complex components influenced by chemical modifications:

Table 2: Ternary Complex Components and Functional Outcomes

CRBN LigandKey NeosubstratesDegradation/SequestrationFunctional OutcomeChemical Determinants
LenalidomideIKZF1, IKZF3, CK1αDegradationAnti-myeloma activityPhthalimide C4 amine
6-Fluoro-lenalidomideIKZF1, IKZF3, CK1αEnhanced degradationIncreased anti-proliferative activity6-Fluoro substitution
5-HydroxythalidomideSALL4DegradationTeratogenicity (limb defects)5-Hydroxyl group
eIF3i recruiterseIF3iSequestrationAnti-angiogenesis (VEGFA suppression)Glutarimide stereochemistry

Emergence of PROTACs and Molecular Glue Degraders

Proteolysis-Targeting Chimeras (PROTACs) exploit CRBN's reprogrammability to degrade non-IMiD targets. These heterobifunctional molecules integrate a CRBN ligand, a target-binding warhead, and a chemical linker. Lenalidomide-CO-PEG2-propargyl exemplifies a purpose-built CRBN ligand for PROTAC synthesis, featuring:

  • Propargyl Group: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized target ligands, streamlining modular PROTAC assembly [5].
  • PEG2 Linker: Optimizes spatial flexibility and solubility, facilitating productive ternary complex formation between CRBN, the PROTAC, and the target protein [7] [8].
  • Amine Terminus: Allows alternative conjugation chemistry (e.g., amide coupling, NHS esters) for non-azide workflows [7].

This design overcomes limitations of early IMiD-based PROTACs:

  • Neosubstrate Collateral Degradation: PROTACs incorporating 6-modified lenalidomide derivatives inherit enhanced selectivity, minimizing off-target degradation [1].
  • Linker-Dependent Efficacy: PEG-based linkers balance hydrophilicity and flexibility, improving cell permeability and ternary complex kinetics versus rigid alkyl chains [6] [8].

PROTACs leveraging these building blocks (e.g., MD-224 from Lenalidomide-propargyl-C2-NH₂) demonstrate that linker chemistry and CRBN ligand structure jointly govern degradation efficiency, kinetics, and selectivity [5].

Properties

Product Name

Lenalidomide-CO-PEG2-propargyl

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-prop-2-ynoxyethoxy)propanamide

Molecular Formula

C21H23N3O6

Molecular Weight

413.4 g/mol

InChI

InChI=1S/C21H23N3O6/c1-2-9-29-11-12-30-10-8-19(26)22-16-5-3-4-14-15(16)13-24(21(14)28)17-6-7-18(25)23-20(17)27/h1,3-5,17H,6-13H2,(H,22,26)(H,23,25,27)

InChI Key

VGTJBCPLVPITDG-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.